2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid
Overview
Description
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, also known as Tris or Tris(hydroxymethyl)aminomethane, is an organic compound extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes .
Synthesis Analysis
The synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid involves catalytic protodeboronation of alkyl boronic esters . Another method involves the reaction of N-Boc-amino ester in hydrochloric acid .Molecular Structure Analysis
The molecular structure of Tris is represented by the formula (HOCH2)3CNH2 . It has a molar mass of 121.136 g·mol−1 .Chemical Reactions Analysis
Tris contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes . It also complexes with metal ions in solution .Physical And Chemical Properties Analysis
Tris appears as a white crystalline powder with a density of 1.328g/cm3 . It has a melting point of >175-176 °C and a boiling point of 219 °C . It is soluble in water (~50 g/100 mL at 25 °C) and has an acidity (pKa) of 8.07 (conjugate acid) .Scientific Research Applications
Metabolic Disorders
- A study on glutaric aciduria type II , a metabolic disorder characterized by severe neonatal acidosis and hypoglycemia, identified massive urinary excretion of glutaric and other acids, suggesting a metabolic defect at the level of acyl-CoA compound metabolism (Przyrembel et al., 1976).
- Research into 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency , an X-linked neurodegenerative disorder affecting isoleucine metabolism, described severe lactic acidosis in males and less severe effects in a female due to skewed X-inactivation (Pérez-Cerdá et al., 2005).
- A cohort study on classical organic acidurias (methylmalonic aciduria, propionic aciduria, and isovaleric aciduria) provided insights into the long-term neurological outcomes of patients, highlighting significant complications and biochemical markers related to these conditions (Nizon et al., 2013).
Pharmacology and Biochemistry
- The antiepileptic properties of Gabapentin , chemically related to GABA and potentially to 2-Amino-2-(hydroxymethyl)-1,3-propanediol derivatives, were explored in a study indicating dose-related antiepileptic effects and good tolerability in patients with severe epilepsy (Crawford et al., 1987).
- The efficacy and safety of ETC-1002 , a novel LDL-cholesterol–lowering therapy potentially involving pathways related to amino acid metabolism, were evaluated in patients with type 2 diabetes mellitus and hypercholesterolemia, showing significant reductions in LDL-cholesterol and improvement in inflammatory markers without worsening glycemic control (Gutierrez et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFHHTGBNYQWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370029 | |
Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
CAS RN |
7522-44-3 | |
Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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